molecular formula C15H18N2O B3274497 2-Cyclohexyl-1-methylquinazolin-4(1H)-one CAS No. 60888-87-1

2-Cyclohexyl-1-methylquinazolin-4(1H)-one

Cat. No.: B3274497
CAS No.: 60888-87-1
M. Wt: 242.32 g/mol
InChI Key: RCKFNOFYDSHQOV-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-methylquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a cyclohexyl group at the second position and a methyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via Friedel-Crafts alkylation using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the quinazolinone core to its corresponding dihydroquinazolinone.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the cyclohexyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include oxidized quinazolinone derivatives, reduced dihydroquinazolinones, and various substituted quinazolinones with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can involve various pathways, including inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1-methylquinazolin-4(1H)-one: Similar structure with a phenyl group instead of a cyclohexyl group.

    2-Cyclohexyl-1-ethylquinazolin-4(1H)-one: Similar structure with an ethyl group instead of a methyl group.

    2-Cyclohexyl-1-methyl-3,4-dihydroquinazolin-4-one: Similar structure with a dihydroquinazolinone core.

Uniqueness

2-Cyclohexyl-1-methylquinazolin-4(1H)-one is unique due to the presence of both a cyclohexyl group and a methyl group on the quinazolinone core. This specific substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other quinazolinone derivatives.

Properties

IUPAC Name

2-cyclohexyl-1-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-17-13-10-6-5-9-12(13)15(18)16-14(17)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKFNOFYDSHQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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